N-(1,3-benzodioxol-5-ylmethyl)-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide
Description
This compound features a benzodioxole moiety linked via a methyl group to an acetamide backbone, which is further connected to a 3-butyl-substituted thieno[3,2-d]pyrimidine-2,4-dione core. The butyl chain at the 3-position of the pyrimidine ring likely enhances solubility in nonpolar environments.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S/c1-2-3-7-22-19(25)18-14(6-8-29-18)23(20(22)26)11-17(24)21-10-13-4-5-15-16(9-13)28-12-27-15/h4-6,8-9H,2-3,7,10-12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYQYHWRYUAGSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Benzodioxole moiety : Known for its diverse biological activities.
- Thienopyrimidine core : Associated with various pharmacological effects.
The molecular formula is , and it has a molecular weight of approximately 370.45 g/mol.
Antidiabetic Potential
Recent studies have highlighted the antidiabetic potential of benzodioxole derivatives. In vitro assays demonstrated that similar compounds exhibited significant inhibition of α-amylase, an enzyme crucial for carbohydrate metabolism. For instance, a related compound showed an IC50 value of 0.68 µM against α-amylase, indicating strong inhibitory activity while maintaining a negligible cytotoxic effect on normal cells (IC50 > 150 µM) .
Anticancer Properties
Research has indicated that compounds within this class can exert anticancer effects. A study involving benzodioxole derivatives demonstrated significant activity against various cancer cell lines with IC50 values ranging from 26 to 65 µM. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation .
- Enzyme Inhibition : The compound is posited to inhibit key enzymes involved in metabolic pathways, particularly those regulating glucose metabolism and cancer cell proliferation.
- Cell Signaling : It may modulate signaling pathways such as the Wnt/β-catenin pathway, which is critical in cancer progression and insulin signaling .
Study on Antidiabetic Activity
In a controlled experiment using streptozotocin-induced diabetic mice, administration of a related benzodioxole derivative led to a significant reduction in blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after treatment. This suggests potential therapeutic applications for managing diabetes .
Anticancer Screening
In a multicellular spheroid model used for anticancer drug screening, the compound showed promising results in inhibiting tumor growth compared to control groups. This model is advantageous for mimicking tumor microenvironments and assessing drug efficacy .
Data Summary Table
| Activity | IC50 Value | Model | Outcome |
|---|---|---|---|
| α-Amylase Inhibition | 0.68 µM | In vitro | Strong inhibition with low cytotoxicity |
| Cancer Cell Lines | 26 - 65 µM | In vitro | Significant anticancer activity |
| Blood Glucose Levels | N/A | Diabetic mice model | Reduction from 252.2 mg/dL to 173.8 mg/dL |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thienopyrimidine Derivatives
- 3-Amino-5-methyl-4-oxo-N-phenyl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamides (): Structural Differences: The target compound lacks the thioxo (C=S) and amino groups at positions 2 and 3, respectively, but shares the 4-oxo pyrimidine ring. The butyl substituent in the target contrasts with the phenyl group in ’s carboxamides. Implications: Replacement of thioxo with dioxo (C=O) may reduce nucleophilicity, while the butyl chain could improve membrane permeability compared to phenyl .
Thiazolo[3,2-a]pyrimidine Derivatives ():
- Compounds 11a and 11b: Structural Features: Contain a thiazolo-pyrimidine core with substituents like 2,4,6-trimethylbenzylidene (11a) or 4-cyanobenzylidene (11b). Comparison: The target’s thienopyrimidine system is more electron-deficient due to the fused thiophene, whereas the thiazolo-pyrimidine in 11a/b has a sulfur atom in the five-membered ring. The cyano group in 11b introduces strong electron-withdrawing effects absent in the target. Physicochemical Data:
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | C₂₀H₂₁N₃O₅S | 415.46 (calc.) | Not reported | Benzodioxole, dioxo pyrimidine, butyl |
| 11a | C₂₀H₁₀N₄O₃S | 386.37 | 243–246 | CN, CO, thiazolo-pyrimidine |
| 11b | C₂₂H₁₇N₃O₃S | 403.45 | 213–215 | CN, CO, thiazolo-pyrimidine |
- Synthetic Routes: uses acetic anhydride/acetic acid with sodium acetate for cyclization, whereas the target’s synthesis may require tailored conditions for dioxo-thienopyrimidine formation .
Benzodioxole-Containing Analogues
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): Shares a benzamide scaffold but lacks the thienopyrimidine system. The hydroxy and dimethyl groups in enhance hydrogen-bonding capacity, unlike the target’s acetamide linker .
- D-19 (): Contains a benzodioxol-5-ylmethyl group and a pyrrole carboxamide.
Pyrimidine-Based Pharmaceuticals ():
- Example 83 (): A pyrazolo[3,4-d]pyrimidine with fluorophenyl and chromenone substituents.
- Comparison: The target’s simpler thienopyrimidine structure may offer synthetic accessibility but reduced complexity for multi-target engagement. Fluorine substituents in enhance metabolic stability, a feature absent in the target .
Key Research Findings and Implications
- Spectroscopic Trends : The target’s IR spectrum would likely show strong C=O stretches (~1700 cm⁻¹) for the dioxo groups, comparable to ’s compounds (1719 cm⁻¹ for CO) .
- Solubility : The butyl chain may confer higher logP values than ’s phenyl-substituted analogs, favoring passive diffusion .
- Stability : The dioxo pyrimidine system is less prone to hydrolysis than thioxo analogs (), enhancing shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
